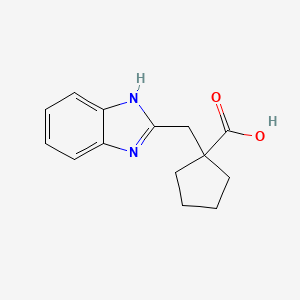

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. One common synthetic route includes the reaction of benzimidazole with cyclopentanecarboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmacological Applications

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid is primarily investigated for its pharmacological potential. The benzimidazole derivatives have been reported to exhibit significant bioactivity against various pathogens and diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including compounds similar to this compound. For example:

- Compounds derived from benzimidazole have shown effectiveness against enteroviruses and Herpes Simplex Virus (HSV), with IC50 values indicating potent inhibition at low concentrations .

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

- A study reported that certain benzimidazole derivatives exhibited IC50 values as low as 0.0370 nM for COX-2 inhibition, demonstrating their potential as anti-inflammatory agents .

Analgesic Effects

The analgesic properties of benzimidazole derivatives have been documented, with some compounds showing significant pain relief comparable to standard analgesics such as diclofenac:

- For instance, specific derivatives demonstrated a reduction in edema volume and effective analgesic activity in animal models .

Medicinal Chemistry

In medicinal chemistry, the synthesis of this compound can serve as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or reduce toxicity.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions where various substituents can be introduced to tailor its pharmacological profile. The ability to modify the benzimidazole ring opens avenues for creating derivatives with improved efficacy against specific targets.

Organic Synthesis Applications

Beyond its biological applications, this compound is valuable in organic synthesis:

- It can act as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Xue et al. (2011) | Antiviral Activity | Demonstrated potent inhibition against enteroviruses with derivatives showing IC50 values below 2 μg/ml. |

| Prajapat & Talesara (2016) | Anti-inflammatory | Reported significant COX inhibition and reduced edema volume compared to standard treatments. |

| Sharma et al. (2017) | Analgesic Effects | Compounds showed notable pain relief in animal models compared to standard analgesics like diclofenac. |

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparaison Avec Des Composés Similaires

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Benzimidazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.

Cyclopentanecarboxylic acid derivatives: These compounds have a cyclopentanecarboxylic acid moiety but differ in their substituents and applications.

The uniqueness of this compound lies in its specific combination of benzimidazole and cyclopentanecarboxylic acid, which imparts distinct chemical and biological properties .

Activité Biologique

The compound 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS No. not specified) is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a benzimidazole moiety linked to a cyclopentanecarboxylic acid group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| CAS Number | Not specified |

Anticancer Activity

This compound has been studied for its potential anticancer properties. Benzimidazole derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: Antileukemic Activity

In a related study on benzimidazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against leukemic cells. For instance, a derivative exhibited an IC50 value of 3 µM, indicating potent activity against these cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Benzimidazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/ml |

| Compound B | Escherichia coli | 62.5 µg/ml |

| Compound C | Candida albicans | 250 µg/ml |

Note: The compounds listed are structurally similar and demonstrate the potential activity of benzimidazole derivatives against microbial pathogens .

Anti-inflammatory Potential

The cyclopentanecarboxylic acid group may enhance the anti-inflammatory properties of the compound. Research into cyclopentane-containing compounds has shown promise in modulating inflammatory pathways, particularly in cardiovascular contexts .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring or the cyclopentanecarboxylic acid moiety can significantly affect potency and selectivity.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituent at Position 4 | Increased anticancer activity |

| Alteration in Cyclopentane Ring | Enhanced anti-inflammatory effects |

Research indicates that specific substitutions can lead to improved bioavailability and target specificity, which are crucial for therapeutic applications .

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOKXLOYDCTMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331132 | |

| Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852399-56-5 | |

| Record name | 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.